Beta C N A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta Carbon Nitride (β-C₃N₄): is a superhard material that was first proposed in 1985 by Amy Liu and Marvin L. Cohen. This compound is predicted to be harder than diamond, making it a subject of significant interest in materials science and engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta Carbon Nitride typically involves high-temperature and high-pressure conditions. One common method is the chemical vapor deposition (CVD) technique, where gaseous precursors such as carbon tetrachloride and ammonia are used. The reaction is carried out at temperatures around 1000°C and pressures of several atmospheres. Another method involves the use of nitrogen plasma to react with carbon sources at high temperatures .
Industrial Production Methods: Industrial production of Beta Carbon Nitride is still in the experimental stage. The primary challenge lies in achieving the necessary conditions for the synthesis on a large scale while maintaining the material’s unique properties. Current research focuses on optimizing the CVD process and exploring alternative methods such as sol-gel techniques and mechanochemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Beta Carbon Nitride undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen at high temperatures to form carbon dioxide and nitrogen oxides.
Reduction: Can be reduced by hydrogen at elevated temperatures to form methane and ammonia.
Substitution: Reacts with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Requires high temperatures (above 500°C) and an oxygen-rich environment.
Reduction: Typically involves hydrogen gas at temperatures around 800°C.
Substitution: Halogenation reactions are carried out using halogen gases like chlorine or fluorine at moderate temperatures (300-500°C).
Major Products Formed:
Oxidation: Carbon dioxide and nitrogen oxides.
Reduction: Methane and ammonia.
Substitution: Halogenated carbon nitride derivatives.
Scientific Research Applications
Beta Carbon Nitride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and unique electronic properties.
Biology: Explored for potential use in biosensors and bioimaging due to its biocompatibility and fluorescence properties.
Medicine: Investigated for drug delivery systems and as a component in medical implants due to its biocompatibility and mechanical strength.
Mechanism of Action
The mechanism by which Beta Carbon Nitride exerts its effects is primarily through its unique electronic structure and mechanical properties. The material’s hardness is attributed to the strong covalent bonding between carbon and nitrogen atoms, forming a rigid network. This structure also contributes to its high thermal stability and resistance to chemical attack. In catalytic applications, the material’s high surface area and electronic properties facilitate the adsorption and activation of reactant molecules .
Comparison with Similar Compounds
Graphitic Carbon Nitride (g-C₃N₄): Another form of carbon nitride with a layered structure, used in photocatalysis and as a semiconductor.
Diamond: Known for its extreme hardness, but Beta Carbon Nitride is predicted to be even harder.
Boron Nitride: Another superhard material with similar applications in cutting tools and abrasives.
Uniqueness: Beta Carbon Nitride stands out due to its predicted hardness surpassing that of diamond, combined with its unique electronic properties. This makes it a promising material for a wide range of applications, from industrial tools to advanced electronics and biomedical devices .
Properties
Molecular Formula |
C24H32Cl2N2O3 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C24H32Cl2N2O3/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15/h3-4,15,17,19,22,29-30H,1-2,5-14H2 |
InChI Key |
OSLQQDMGHVQLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.